molecular formula C9H6ClF5O3S B1591412 2-(2,2-Difluoroethoxy)-6-(trifluoromethyl)benzene-1-sulfonyl chloride CAS No. 865352-01-8

2-(2,2-Difluoroethoxy)-6-(trifluoromethyl)benzene-1-sulfonyl chloride

Cat. No. B1591412
Key on ui cas rn: 865352-01-8
M. Wt: 324.65 g/mol
InChI Key: DTNQLYAGRKNWMQ-UHFFFAOYSA-N
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Patent
US07339058B2

Procedure details

2-Amino-5,8-dimethoxy[1,2,4]triazolo[1,5-c]pyrimidine (7.8 g, 0.040 mol) and 2-(2,2-difluoroethoxy)-6-(trifluoromethyl)benzenesulfonyl chloride (13 g, 0.040 mol) were combined in 3,5-lutidine (31 g, 0.29 mol). The slurry was treated with DMSO (0.040 g, 0.012 eq) and stirred at ambient conditions for 8.5 hours, with a slight rise in temperature noted in the first hours resulting from a reaction exotherm. The reaction slurry was filtered, and the wet cake solids were transferred to a separate vessel and slurried in a mixture of 15% sulfuric acid (80 mL) and acetonitrile (20 mL). The mixture was stirred for 25 minutes, then filtered and the solids washed with water. After drying under vacuum at 55° C., 18 g of product was obtained as a white solid assaying at 97 wt % (90% yield).
Quantity
7.8 g
Type
reactant
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step Two
Quantity
31 g
Type
reactant
Reaction Step Three
Name
Quantity
0.04 g
Type
catalyst
Reaction Step Four
Yield
90%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:10]=[C:9]2[N:4]([C:5]([O:13][CH3:14])=[N:6][CH:7]=[C:8]2[O:11][CH3:12])[N:3]=1.[F:15][CH:16]([F:33])[CH2:17][O:18][C:19]1[CH:24]=[CH:23][CH:22]=[C:21]([C:25]([F:28])([F:27])[F:26])[C:20]=1[S:29](Cl)(=[O:31])=[O:30].N1C=C(C)C=C(C)C=1>CS(C)=O>[F:33][CH:16]([F:15])[CH2:17][O:18][C:19]1[CH:24]=[CH:23][CH:22]=[C:21]([C:25]([F:26])([F:27])[F:28])[C:20]=1[S:29]([NH:1][C:2]1[N:10]=[C:9]2[N:4]([C:5]([O:13][CH3:14])=[N:6][CH:7]=[C:8]2[O:11][CH3:12])[N:3]=1)(=[O:30])=[O:31]

Inputs

Step One
Name
Quantity
7.8 g
Type
reactant
Smiles
NC1=NN2C(=NC=C(C2=N1)OC)OC
Step Two
Name
Quantity
13 g
Type
reactant
Smiles
FC(COC1=C(C(=CC=C1)C(F)(F)F)S(=O)(=O)Cl)F
Step Three
Name
Quantity
31 g
Type
reactant
Smiles
N1=CC(=CC(=C1)C)C
Step Four
Name
Quantity
0.04 g
Type
catalyst
Smiles
CS(=O)C

Conditions

Stirring
Type
CUSTOM
Details
stirred at ambient conditions for 8.5 hours, with a slight rise in temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
resulting from a reaction exotherm
FILTRATION
Type
FILTRATION
Details
The reaction slurry was filtered
CUSTOM
Type
CUSTOM
Details
the wet cake solids were transferred to a separate vessel
ADDITION
Type
ADDITION
Details
slurried in a mixture of 15% sulfuric acid (80 mL) and acetonitrile (20 mL)
STIRRING
Type
STIRRING
Details
The mixture was stirred for 25 minutes
Duration
25 min
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the solids washed with water
CUSTOM
Type
CUSTOM
Details
After drying under vacuum at 55° C.

Outcomes

Product
Details
Reaction Time
8.5 h
Name
Type
product
Smiles
FC(COC1=C(C(=CC=C1)C(F)(F)F)S(=O)(=O)NC1=NN2C(=NC=C(C2=N1)OC)OC)F
Measurements
Type Value Analysis
AMOUNT: MASS 18 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 93.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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